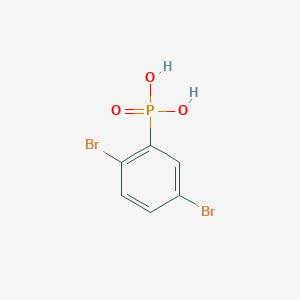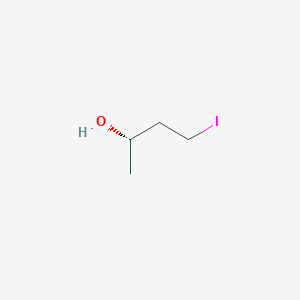
(2S)-4-Iodobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-Iodobutan-2-ol is an organic compound with the molecular formula C4H9IO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2S)-4-Iodobutan-2-ol can be synthesized through several methods. One common approach involves the iodination of butan-2-ol. The reaction typically uses iodine (I2) and a reducing agent such as phosphorus trichloride (PCl3) or red phosphorus in the presence of a solvent like acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-Iodobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atom can be reduced to form butan-2-ol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Forms butan-2-one or butanoic acid.
Reduction: Forms butan-2-ol.
Substitution: Forms various substituted butanols depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-4-Iodobutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-4-Iodobutan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-4-Iodobutan-2-ol: The enantiomer of (2S)-4-Iodobutan-2-ol, with similar chemical properties but different biological activity.
4-Bromobutan-2-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
4-Chlorobutan-2-ol: Similar structure but with a chlorine atom, also resulting in different reactivity.
Uniqueness
This compound is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This can lead to different reactivity patterns and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
59780-24-4 |
|---|---|
Formule moléculaire |
C4H9IO |
Poids moléculaire |
200.02 g/mol |
Nom IUPAC |
(2S)-4-iodobutan-2-ol |
InChI |
InChI=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m0/s1 |
Clé InChI |
FRITUKTYDGNWAY-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](CCI)O |
SMILES canonique |
CC(CCI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
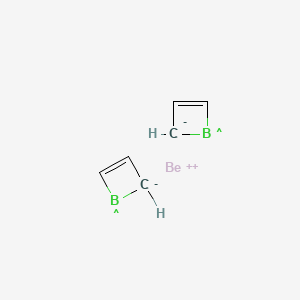
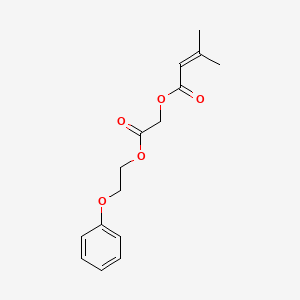

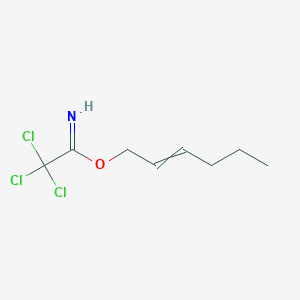
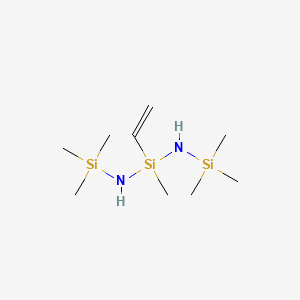
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
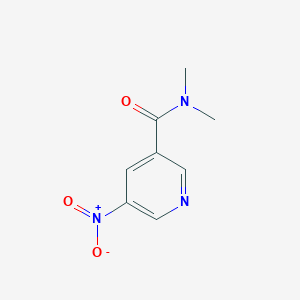
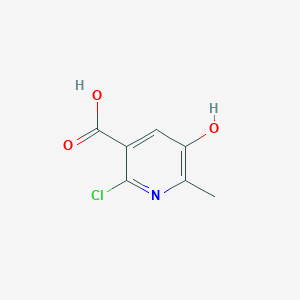

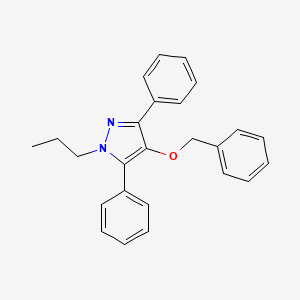

![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
